tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its tert-butyl carbamate group attached to a piperidine ring, which is further substituted with benzyl and methyl groups. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, benzyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies and activity assays .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate
- tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
- N-Boc-ethylenediamine
Uniqueness
tert-Butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate stands out due to its specific substitution pattern on the piperidine ring. The presence of benzyl and multiple methyl groups provides unique steric and electronic properties, making it distinct from other carbamate derivatives .
Properties
Molecular Formula |
C20H32N2O2 |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-2,3,5-trimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C20H32N2O2/c1-14-12-22(13-17-10-8-7-9-11-17)16(3)15(2)18(14)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23) |
InChI Key |
UWLUEWFMYQFHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C(C1NC(=O)OC(C)(C)C)C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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